molecular formula C17H16N2O5 B606497 2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid CAS No. 78028-01-0

2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid

Cat. No. B606497
CAS RN: 78028-01-0
M. Wt: 328.324
InChI Key: YYBSDOZYJSGLTH-VHEBQXMUSA-N
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Description

The compound “2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid” is a benzoate ester . It has a molecular formula of C17H16N2O5 . The compound is also known as a chemical compound .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C17H16N2O5/c1- 2- 24- 17 (23) 11- 3- 5- 13 (6- 4- 11) 18- 19- 14- 7- 8- 15 (20) 12 (9- 14) 10- 16 (21) 22/h3- 9,18H,2,10H2,1H3, (H,21,22) . The SMILES representation is CCOC (=O)C1=CC=C (C=C1)NN=C2C=CC (=O)C (=C2)CC (=O)O .


Physical And Chemical Properties Analysis

The compound has a net charge of 0, an average mass of 328.320, and a mono-isotopic mass of 328.10592 .

Scientific Research Applications

properties

IUPAC Name

2-[5-[(4-ethoxycarbonylphenyl)diazenyl]-2-hydroxyphenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-2-24-17(23)11-3-5-13(6-4-11)18-19-14-7-8-15(20)12(9-14)10-16(21)22/h3-9,20H,2,10H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBSDOZYJSGLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=NC2=CC(=C(C=C2)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101158958
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78028-01-0
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78028-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[2-[4-(Ethoxycarbonyl)phenyl]diazenyl]-2-hydroxybenzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101158958
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid
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2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid
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2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid
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2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid
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2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid
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2-[3-[(4-ethoxycarbonylphenyl)hydrazinylidene]-6-oxo-1-cyclohexa-1,4-dienyl]acetic Acid

Q & A

Q1: What is the primary mechanism of action of CAY10397?

A1: CAY10397 acts as a selective inhibitor of 15-hydroxyprostaglandin dehydrogenase (15-PGDH) [, , , ]. This enzyme plays a crucial role in the degradation of prostaglandins, particularly prostaglandin E2 (PGE2). By inhibiting 15-PGDH, CAY10397 prevents the breakdown of prostaglandins, leading to their accumulation in cells and tissues.

Q2: How does CAY10397 impact eicosanoid metabolism in macrophages?

A2: Research shows that CAY10397 effectively reduces the formation of 15-oxo-eicosatetraenoic acid (15-oxo-ETE) in macrophages []. This effect is attributed to the inhibition of 15-PGDH, which is responsible for converting 15(S)-HETE to 15-oxo-ETE. This finding highlights the role of 15-PGDH in macrophage eicosanoid metabolism.

Q3: Does CAY10397 affect the expression of cyclooxygenase-2 (COX-2)?

A4: Interestingly, research indicates that while CAY10397 inhibits 15-PGDH and impacts cell proliferation, it does not significantly affect COX-2 expression in human gastric cancer cells []. This suggests that the effects of CAY10397 on cell growth are primarily mediated through 15-PGDH inhibition rather than through direct modulation of COX-2 activity.

Q4: What are the potential implications of using CAY10397 in cancer research?

A5: While CAY10397 has shown promise in elucidating the role of 15-PGDH in various biological processes, it's important to note that inhibiting 15-PGDH with CAY10397 was linked to increased proliferation of human gastric cancer cells in vitro []. This finding underscores the complex interplay between prostaglandin metabolism and cancer development and highlights the need for further investigation into the potential risks and benefits of targeting 15-PGDH in cancer therapy.

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